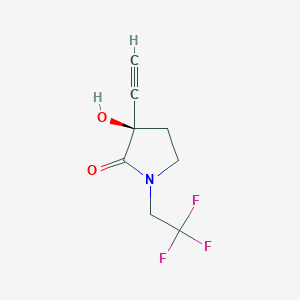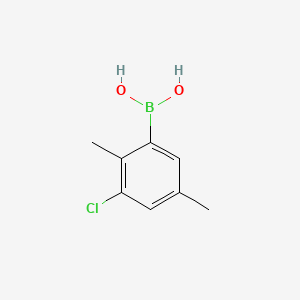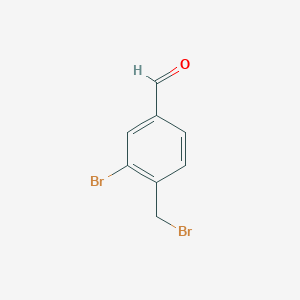
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is a polyethylene glycol (PEG)-based compound known for its bifunctional properties. It features a carboxyl group at one end and an alkyne at the other, making it a versatile linker in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid typically involves the reaction of polyethylene glycol with propargyl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of polyethylene glycol react with propargyl bromide to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) and requires the use of a base like potassium carbonate.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form carboxylic acids or other oxygenated products.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The carboxyl group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alcohols or amines in the presence of a catalyst like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alkenes.
Substitution: Esters or amides.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a linker in the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: It is employed in the development of drug delivery systems and targeted therapies.
Industry: It is used in the production of advanced materials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid involves its bifunctional nature. The carboxyl group can form covalent bonds with various functional groups, while the alkyne group can participate in click chemistry reactions. These properties make it an effective linker in bioconjugation and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid: Another PEG-based linker with similar bifunctional properties.
1-Amino-3,6,9,12,15,18-hexaoxahenicosan-21-oic acid: A PEG-based compound with an amino group instead of an alkyne.
Uniqueness
3,6,9,12,15,18-Hexaoxahenicos-20-ynoic acid is unique due to its specific combination of a carboxyl group and an alkyne group, which allows for versatile applications in both chemical synthesis and biological research. Its ability to participate in click chemistry reactions makes it particularly valuable in the development of advanced materials and targeted therapies.
Propiedades
Fórmula molecular |
C15H26O8 |
|---|---|
Peso molecular |
334.36 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C15H26O8/c1-2-3-18-4-5-19-6-7-20-8-9-21-10-11-22-12-13-23-14-15(16)17/h1H,3-14H2,(H,16,17) |
Clave InChI |
ZHBXTLVVGLDKNU-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


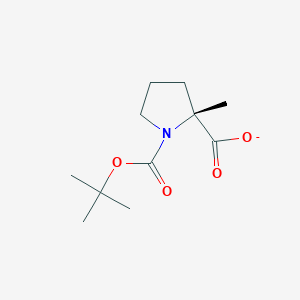

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)

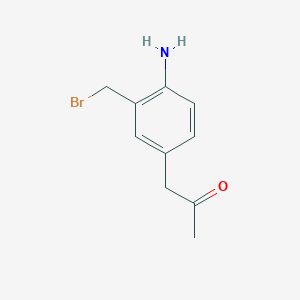

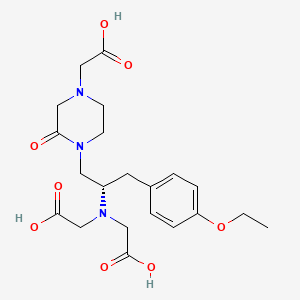
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
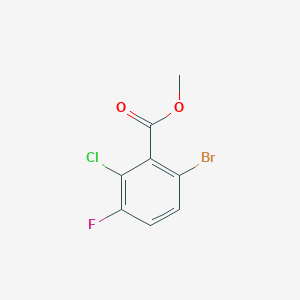
![5-Bromo-4-chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B14040539.png)

